molecular formula C25H26ClNO6 B14992131 12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B14992131
M. Wt: 471.9 g/mol
InChI Key: PDQUHLDEZYDNFT-UHFFFAOYSA-N
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Description

12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a combination of chloro, trimethoxybenzyl, and benzochromenooxazin groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4,5-trimethoxybenzyl chloride and 12-chloro-3,4,7,8,9,10-hexahydro-2H-benzo[3,4]chromen-6-one.

    Reaction Conditions: The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

    Reaction Steps: The 3,4,5-trimethoxybenzyl chloride is reacted with 12-chloro-3,4,7,8,9,10-hexahydro-2H-benzo[3,4]chromen-6-one under reflux conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Scientific Research Applications

12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be compared with similar compounds such as:

    3,4,5-Trimethoxybenzyl chloride: A precursor in the synthesis of the target compound.

    3,4,5-Trimethoxybenzoyl chloride: Another related compound with similar chemical properties.

    3,4,5-Trimethoxybenzylamine: A compound with a similar trimethoxybenzyl group but different functional groups.

Properties

Molecular Formula

C25H26ClNO6

Molecular Weight

471.9 g/mol

IUPAC Name

12-chloro-3-[(3,4,5-trimethoxyphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C25H26ClNO6/c1-29-20-8-14(9-21(30-2)24(20)31-3)11-27-12-18-22-17(10-19(26)23(18)32-13-27)15-6-4-5-7-16(15)25(28)33-22/h8-10H,4-7,11-13H2,1-3H3

InChI Key

PDQUHLDEZYDNFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

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